molecular formula C18H15N5O3 B2726595 Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1021047-17-5

Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No. B2726595
CAS RN: 1021047-17-5
M. Wt: 349.35
InChI Key: VVBXSRSHFADODL-UHFFFAOYSA-N
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Description

The compound “Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Synthesis Analysis

The synthesis of similar compounds involves a reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction is typically carried out in ethanol and heated to reflux .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, is a common reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The dihydropyrimidine ring, for example, adopts a screw-boat conformation .

Scientific Research Applications

Neuroprotective Agents

Triazole-Pyrimidine hybrids, which include the compound , have been studied for their potential as neuroprotective agents . These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds also exhibit anti-neuroinflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antiviral Agents

Some [1,2,4]-triazolo [1,5-a]pyrimidines, a class of compounds that includes the one , have been reported to possess antiviral activity .

Anticancer Agents

These compounds have also been reported to have antitumor properties . This makes them potential candidates for cancer treatment.

Antioxidant Agents

Pyrimidine and its derivatives, including the compound , have been proven to have antioxidant activity . This property could be beneficial in various health conditions where oxidative stress plays a role.

Antimicrobial Agents

These compounds have also been found to have antimicrobial activity , making them potential candidates for the development of new antimicrobial drugs.

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

ethyl 13-methyl-12-oxo-8-phenyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-3-26-17(25)13-9-12-14(11-7-5-4-6-8-11)21-18-19-10-20-23(18)15(12)22(2)16(13)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBXSRSHFADODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C1=O)C)N3C(=NC=N3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

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